REACTION_CXSMILES
|
[CH:1]([NH:3][C:4]1[C:5]([C:9]([O:11]C)=O)=[CH:6][S:7][CH:8]=1)=O.C([O-])=O.[NH4+:16]>O>[N:3]1[C:4]2=[CH:8][S:7][CH:6]=[C:5]2[C:9](=[O:11])[NH:16][CH:1]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC=1C(=CSC1)C(=O)OC
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC(C=2C1=CSC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |